3-Bromo-1-methyl-1H-indazole-6-carboxylic acid is a significant compound in organic chemistry, known for its diverse applications in medicinal chemistry and materials science. It is classified as an indazole derivative, characterized by its bromine substitution and carboxylic acid functional group. This compound has garnered attention due to its potential bioactive properties, making it a subject of interest for researchers in various scientific fields.
The compound is cataloged under the Chemical Abstracts Service number 1363382-30-2 and can be found in databases such as PubChem and BenchChem, which provide detailed chemical information, synthesis methods, and applications. It falls within the category of heterocyclic compounds, specifically indazoles, which are known for their pharmacological activities.
The synthesis of 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid generally involves two main steps: bromination and carboxylation.
Recent advancements have introduced continuous flow reactors for industrial-scale synthesis, enhancing efficiency and scalability while maintaining consistent reaction conditions to improve yield and purity.
The molecular formula of 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid is . Its structure features:
3-Bromo-1-methyl-1H-indazole-6-carboxylic acid can participate in various chemical reactions due to its functional groups. Notably:
These reactions are essential for developing new compounds with tailored properties for research and therapeutic applications .
The mechanism of action for 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid is primarily linked to its ability to interact with specific biological targets. The presence of the bromine atom and carboxylic acid group enhances its binding affinity to enzymes and receptors involved in various biochemical pathways.
This compound has shown potential to modulate activities related to antimicrobial, antiviral, and anticancer effects by inhibiting or activating specific cellular pathways. The precise mechanism often involves molecular docking studies that elucidate how the compound interacts with target proteins .
These properties are crucial for determining the compound's behavior in various experimental setups and applications .
3-Bromo-1-methyl-1H-indazole-6-carboxylic acid has several notable applications:
The indazole core of 3-bromo-1-methyl-1H-indazole-6-carboxylic acid is efficiently constructed via annulation between 2-fluoro-4-bromobenzaldehyde and methylhydrazine. This reaction exploits the ortho-fluoro substituent's activation of the aldehyde toward nucleophilic attack by methylhydrazine, followed by intramolecular cyclization and aromatization. The process delivers 6-bromo-1-methyl-1H-indazole as a key intermediate, with the bromo substituent pre-installed at the 6-position and the methyl group regioselectively incorporated at N1. This strategy circumvents post-cyclization functionalization challenges and achieves yields of ≥85% under optimized conditions [7].
Solvent and base selection critically influence annulation efficiency. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction homogeneity and rate, while protic solvents (e.g., methanol) diminish yields. Base choice is equally pivotal: potassium carbonate (K₂CO₃) is optimal, facilitating hydrazone formation without promoting side products. The stoichiometry is maintained at a 1:1–1.2:1.5–2 molar ratio of aldehyde/methylhydrazine/base. Lower base equivalents (<1.5) slow the reaction, while excess base (>2) promotes hydrolysis. Post-reaction workup involves extraction with ethyl acetate and crystallization from n-heptane to isolate the indazole intermediate [7].
Table 1: Optimization Parameters for Indazole Annulation
Parameter | Optimal Condition | Suboptimal Alternatives | Impact on Yield |
---|---|---|---|
Solvent | DMF | Methanol, Ethanol | ↓ 30–40% |
Base | K₂CO₃ (1.5–2 eq.) | NaOH, NaHCO₃ | ↓ 15–25% |
Temperature | 95–105°C | <80°C | ↓ 50% |
Reaction Time | 35–40 hours | <30 hours | Incomplete conversion |
Temperature governs cyclization regioselectivity. Reactions below 80°C favor undesired 2H-indazole isomers due to kinetic control, while 95–105°C promotes thermodynamic formation of the 1H-indazole regioisomer. This high-temperature regime ensures complete dehydration and aromatization, critical for exclusive 1-methylindazole synthesis. The absence of detectable N2-methyl isomers (<0.5%) simplifies purification and enhances overall yield [7] [8].
Position-specific bromination at the indazole 3-position is achieved via electrophilic aromatic substitution (EAS). The electron-deficient nature of the indazole core necessitates vigorous conditions: bromine (Br₂) in chlorinated solvents (e.g., dichloromethane) at 60–80°C for 6–8 hours. Alternatively, N-bromosuccinimide (NBS) in DMF under radical conditions selectively targets C3, leveraging the indazole’s inherent electrophilic substitution preferences. Pre-installation of the 6-bromo substituent (during annulation) prevents polybromination [3] [9].
Radical initiators like azobisisobutyronitrile (AIBN) or light (hv) enable NBS-mediated benzylic or C3 bromination under mild conditions (25–40°C). This method suppresses ionic side reactions and enhances C3 selectivity (>95%). The reaction proceeds via succinimidyl radical generation, abstracting hydrogen at C3, followed by bromine transfer. Yields exceed 85% with stoichiometric NBS (1.05 eq.) and catalytic AIBN (0.1 eq.) [9].
The 6-bromo substituent of 6-bromo-1-methyl-1H-indazole undergoes carbonylation to install the carboxylic acid group. Using Pd(dppf)Cl₂ (0.02–0.5 mol%) as a catalyst and triethylamine (2–3 eq.) as a base in methanol under 4.5–5.0 MPa CO pressure at 100–110°C, the reaction yields methyl 1-methyl-1H-indazole-6-carboxylate. Key advantages include:
The methyl ester intermediate is hydrolyzed to the carboxylic acid using aqueous NaOH (1 eq.) in a methanol/water mixture (4:1 v/v) at 20–30°C. This mild condition prevents decarboxylation or indazole ring degradation. Acidification (HCl, pH 2–3) precipitates pure 3-bromo-1-methyl-1H-indazole-6-carboxylic acid in >95% yield. Prolonged heating or concentrated alkali causes degradation, emphasizing temperature control [7].
Three patent routes dominate synthesis:1. Cyclization-Carbonylation (US20220235010A1):- Steps: Annulation → Carbonylation → Hydrolysis.- Yield: 73% overall.- Advantage: Regioselective N1-methylation, no isomers.- Scale: Kilogram-scale demonstrated [7].
Table 2: Comparison of Patent Synthesis Routes
Patent | Key Steps | Overall Yield | Purity | Regioselectivity Issue |
---|---|---|---|---|
US20220235010A1 | Annulation → Carbonylation | 73% | >99% | None |
US20040248960A1/EP1484321A1 | Indazole synthesis → Bromination | 60–65% | 90–95% | C3 vs. C5 bromination |
CN103787978A | Cyclization → Oxidation | 50–55% | 85–90% | Over-oxidation byproducts |
The cyclization-carbonylation route (US20220235010A1) excels in regiocontrol and scalability, making it ideal for industrial production. In contrast, post-cyclization bromination struggles with positional selectivity, and oxidation methods suffer from yield penalties [2] [4] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: